2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid
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Overview
Description
2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid is an organic compound with a unique structure that includes a benzothiepine ring system
Mechanism of Action
Target of Action
Similar compounds have been shown to target the n-methyl-d-aspartate receptor (nmdar), specifically the glun2b subunits . NMDARs play a crucial role in synaptic plasticity, which is a key factor in learning and memory processes.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular function . For instance, some compounds can inhibit or enhance the activity of their target proteins, leading to downstream effects on cellular processes.
Biochemical Pathways
Given its potential interaction with nmdars, it may influence pathways related to synaptic plasticity and neuronal signaling .
Result of Action
Based on the potential target of this compound, it might modulate neuronal signaling and synaptic plasticity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a suitable dihaloalkane to form the thiepine ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or further to an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzothiepines depending on the reagents used.
Scientific Research Applications
2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2,3,4,5-Tetrahydro-1-benzothiepine-7-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
2,3,4,5-Tetrahydro-1-benzothiepine-7-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid.
Uniqueness: 2,3,4,5-Tetrahydro-1-benzothiepine-7-carboxylic acid is unique due to its specific combination of a thiepine ring and a carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1-benzothiepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-11(13)9-4-5-10-8(7-9)3-1-2-6-14-10/h4-5,7H,1-3,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURMFMQEVFNZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC2=C(C1)C=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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